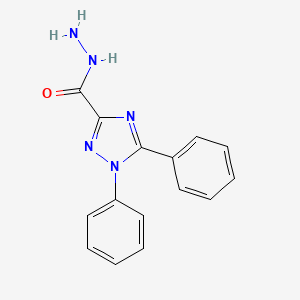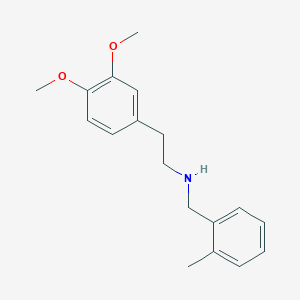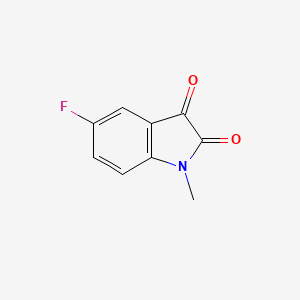
5-fluoro-1-methyl-1H-indole-2,3-dione
概要
説明
5-Fluoro-1-methyl-1H-indole-2,3-dione, also known as 5-Fluoro-1-methylindoline-2,3-dione, is a chemical compound with the CAS Number: 773-91-1 . It has a molecular weight of 179.15 and its IUPAC name is 5-fluoro-1-methyl-1H-indole-2,3-dione . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 5-fluoro-1-methyl-1H-indole-2,3-dione and its derivatives has been reported in several studies. For instance, an environmentally friendly heterogeneous catalyst Cell-CuI-NPs was employed for the synthesis of biologically promising 1- ((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones via CuAAC click reaction of 5-fluoro- (1-prop-2-ynyl)indoline-2,3-dione, an alkyne with various organic azides in aqueous medium .Molecular Structure Analysis
The molecular structure of 5-fluoro-1-methyl-1H-indole-2,3-dione can be represented by the Inchi Code: 1S/C9H6FNO2/c1-11-7-3-2-5 (10)4-6 (7)8 (12)9 (11)13/h2-4H,1H3 . This indicates that the compound contains nine carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
5-Fluoro-1-methyl-1H-indole-2,3-dione is a solid compound with a molecular weight of 179.15 . It is stored at room temperature in a sealed, dry environment .科学的研究の応用
Antituberculosis Activity
5-fluoro-1H-indole-2,3-dione derivatives have been evaluated for their antituberculosis activity. A study by Karalı et al. (2007) synthesized a series of these derivatives and found significant inhibitory activity against Mycobacterium tuberculosis H37Rv in some compounds. This highlights the potential of 5-fluoro-1H-indole-2,3-dione derivatives in antituberculosis drug development (Karalı et al., 2007).
Antimicrobial and Antifungal Properties
Compounds derived from 5-fluoro-1H-indole-2,3-dione have shown considerable antimicrobial and antifungal potency. A 2020 study by Deswal et al. synthesized derivatives that exhibited significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial and antifungal agents (Deswal et al., 2020).
Cancer Inhibitory Activity
5-fluoro-1H-indole-2,3-dione derivatives have been studied for their cancer inhibitory properties. Zi-cheng (2013) synthesized a series of derivatives that displayed antitumor activity against various cancer cells, with some showing similar or higher activity than 5-Fluorouracil, a commonly used chemotherapy drug (Li Zi-cheng, 2013).
Antiviral Effects
These derivatives have also been tested for their antiviral effects. A study by Sevinçli et al. (2020) synthesized novel derivatives and tested them against various viruses, finding effective inhibitory activity in certain compounds (Sevinçli et al., 2020).
Molecular Structure Analysis
Understanding the molecular structure of 5-fluoro-1H-indole-2,3-dione derivatives is crucial for their application in drug design. Karalı's 2021 study focused on determining the molecular and crystal structure of specific derivatives, which is essential for the development of effective pharmaceutical compounds (Karalı, 2021).
Hydrogen Bond Analysis in Derivatives
The analysis of intramolecular hydrogen bonds in 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones derivatives was performed by Karayel et al. (2015). This study provides insights into the electronic characteristics and structure-activity relationships of these molecules (Karayel et al., 2015).
Antileukemic Potential
The antileukemic potential of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazone derivatives was investigated by Kuruca et al. (2008). Their study suggests that these derivatives might have chemotherapeutic potential in B-lymphoma and chronic myeloid leukemia (Kuruca et al., 2008).
Quantitative Structure-Activity Relationship (QSAR) Study
A QSAR study by Shahlaei et al. (2009) found quantitative relationships between molecular structure and anti-tubercular activity of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives. This helps in understanding the molecular basis of their biological activity (Shahlaei et al., 2009).
Safety And Hazards
将来の方向性
While the specific future directions for 5-fluoro-1-methyl-1H-indole-2,3-dione are not explicitly mentioned in the search results, it’s clear that the compound and its derivatives have potential in the field of medicinal chemistry. For instance, 5-fluoro-1H-indole-2,3-dione derivatives might have chemotherapeutic drug potential in B-lymphoma patients . The allyl derivative of thiosemicarbazones has benefit both B-lymphoma and chronic myeloid leukemia patients in a large spectrum .
特性
IUPAC Name |
5-fluoro-1-methylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJRLOILUKMNEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365299 | |
| Record name | 5-fluoro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1-methyl-1H-indole-2,3-dione | |
CAS RN |
773-91-1 | |
| Record name | 5-fluoro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



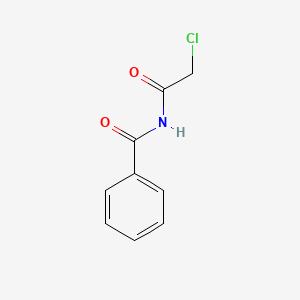

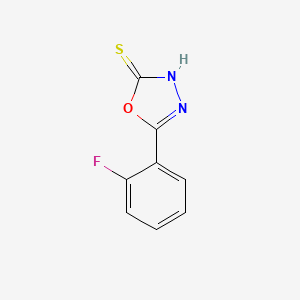
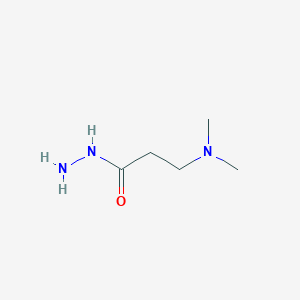
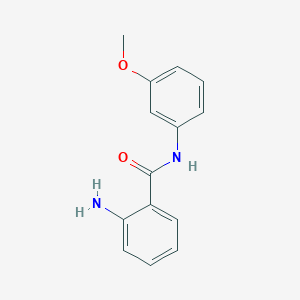

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)
![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)
